An In-Depth Technical Guide to 1,2-Tetradecanediol: Chemical and Physical Properties for Researchers and Drug Development Professionals
An In-Depth Technical Guide to 1,2-Tetradecanediol: Chemical and Physical Properties for Researchers and Drug Development Professionals
An introduction to 1,2-Tetradecanediol, a versatile long-chain diol with significant potential in cosmetic and pharmaceutical formulations. This technical guide provides a comprehensive overview of the core chemical and physical properties of 1,2-Tetradecanediol, alongside detailed experimental considerations for its synthesis, purification, and analysis. With applications ranging from a moisturizing and antimicrobial agent to a skin penetration enhancer, a thorough understanding of this compound is crucial for researchers, scientists, and drug development professionals.
Core Chemical and Physical Properties
1,2-Tetradecanediol, also known as myristyl glycol, is a glycol consisting of a fourteen-carbon chain with hydroxyl groups at the 1 and 2 positions.[1] Its amphiphilic nature, arising from the long lipophilic alkyl chain and the hydrophilic diol headgroup, is central to its functionality in various applications.
Data Presentation: Key Chemical and Physical Data
The following tables summarize the key quantitative data for 1,2-Tetradecanediol, providing a clear reference for its fundamental properties.
| Identifier | Value | Source |
| Chemical Name | tetradecane-1,2-diol | [1] |
| Synonyms | 1,2-Dihydroxytetradecane, Myristyl glycol, 1,2-Tetradecylene glycol | |
| CAS Number | 21129-09-9 | |
| Molecular Formula | C₁₄H₃₀O₂ | [1] |
| Molecular Weight | 230.39 g/mol | [1] |
| Appearance | White to off-white powder or crystals | Sigma-Aldrich |
| Physical Property | Value | Source |
| Melting Point | 62-64 °C (lit.) | |
| Form | Powder |
Experimental Protocols
Synthesis of 1,2-Tetradecanediol
Two primary synthetic routes for the preparation of 1,2-diols are the dihydroxylation of an alkene and the hydrolysis of an epoxide.
1. Syn-Dihydroxylation of 1-Tetradecene using Osmium Tetroxide (Catalytic)
This method produces the syn-1,2-diol, where both hydroxyl groups are on the same side of the carbon chain. Due to the high toxicity and cost of osmium tetroxide, it is used in catalytic amounts and regenerated by a co-oxidant.[2][3]
-
Materials:
-
1-Tetradecene
-
Osmium tetroxide (OsO₄) solution (e.g., 2.5 wt% in 2-methyl-2-propanol)
-
N-Methylmorpholine N-oxide (NMO) (co-oxidant)
-
Acetone
-
Water
-
Sodium sulfite (Na₂SO₃)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
-
-
Procedure:
-
In a round-bottom flask, dissolve 1-tetradecene in a mixture of acetone and water (typically a 10:1 ratio).
-
Add N-Methylmorpholine N-oxide (NMO) (1.5 equivalents) to the stirred solution.
-
Cool the reaction mixture in an ice bath.
-
Slowly add a catalytic amount of osmium tetroxide solution (e.g., 0.02 mol%) dropwise. Caution: Osmium tetroxide is highly toxic and volatile and should be handled with extreme care in a well-ventilated fume hood.
-
Allow the reaction to stir at room temperature for 12-24 hours, monitoring the consumption of the starting material by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃) and stir for 30 minutes.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 times).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 1,2-Tetradecanediol.[4]
-
2. Anti-Dihydroxylation via Epoxidation of 1-Tetradecene followed by Acid-Catalyzed Hydrolysis
This two-step process yields the anti-1,2-diol, with the hydroxyl groups on opposite sides of the carbon chain.[5]
-
Step 1: Epoxidation of 1-Tetradecene
-
Materials:
-
1-Tetradecene
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Dissolve 1-tetradecene in dichloromethane (DCM) in a round-bottom flask and cool to 0 °C in an ice bath.
-
Add m-CPBA (1.1 equivalents) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or GC).
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield crude 1,2-epoxytetradecane.
-
-
-
Step 2: Acid-Catalyzed Hydrolysis of 1,2-Epoxytetradecane
-
Materials:
-
Crude 1,2-epoxytetradecane
-
Tetrahydrofuran (THF) or acetone
-
Water
-
Catalytic amount of a strong acid (e.g., perchloric acid or sulfuric acid)
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
-
Procedure:
-
Dissolve the crude 1,2-epoxytetradecane in a mixture of THF (or acetone) and water.
-
Add a catalytic amount of a strong acid.
-
Stir the mixture at room temperature until the epoxide is consumed (monitor by TLC or GC).
-
Neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent like ethyl acetate, dry the combined organic layers, and concentrate.
-
Purify the crude 1,2-Tetradecanediol by recrystallization or column chromatography.
-
-
Purification by Recrystallization
Recrystallization is a standard method for purifying solid organic compounds based on their differential solubility in a hot versus a cold solvent.[6][7]
-
General Procedure:
-
Solvent Selection: Choose a suitable solvent or solvent system in which 1,2-Tetradecanediol is highly soluble at elevated temperatures and poorly soluble at room temperature or below. Ethanol, methanol, or mixtures with water are potential candidates.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude 1,2-Tetradecanediol in a minimal amount of the chosen boiling solvent to form a saturated solution.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly and undisturbed to room temperature. Crystal formation should occur as the solution cools. Further cooling in an ice-water bath can increase the yield.
-
Isolation: Collect the crystals by suction filtration using a Büchner funnel.[7]
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
-
Analytical Methods
1. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the qualitative and quantitative analysis of volatile and semi-volatile compounds like 1,2-Tetradecanediol.[8]
-
Sample Preparation (for a cream formulation):
-
Weigh approximately 1 gram of the homogenized cream into a centrifuge tube.
-
Add a suitable solvent system (e.g., a 2:1 v/v mixture of chloroform and methanol).
-
Sonicate the mixture to extract the analyte.
-
Centrifuge to separate the solid and liquid phases.
-
Decant the supernatant and repeat the extraction process.
-
Combine the supernatants and evaporate the solvent under a gentle stream of nitrogen.
-
Derivatization (Optional but Recommended): To improve peak shape and sensitivity, derivatize the diol by silylating the hydroxyl groups. Add a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), cap the vial, and heat at approximately 70°C for 30 minutes.[8]
-
Cool the sample to room temperature before injection into the GC-MS.
-
-
GC-MS Conditions (General):
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or equivalent).
-
Injector: Split/splitless injector, with an appropriate injection volume and temperature.
-
Oven Program: A temperature gradient program starting at a lower temperature and ramping up to a higher temperature to ensure good separation.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Detector: Electron ionization (EI) source with a scan range appropriate for the analyte and its fragments.
-
2. High-Performance Liquid Chromatography (HPLC)
For less volatile compounds or as an alternative to GC, Reverse-Phase HPLC (RP-HPLC) can be used. Since 1,2-Tetradecanediol lacks a strong chromophore, detection can be challenging. A UV detector at a low wavelength (around 214 nm) might be used, or more universal detectors like a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD) would be more suitable.[9][10]
-
Sample Preparation (for a cream formulation):
-
Accurately weigh a portion of the cream into a volumetric flask.
-
Add a solvent in which 1,2-Tetradecanediol is soluble and that is miscible with the mobile phase (e.g., methanol or acetonitrile).
-
Sonicate to ensure complete dissolution and extraction.
-
Dilute to the mark with the solvent.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions (General):
-
Column: C18 reverse-phase column.
-
Mobile Phase: An isocratic or gradient mixture of water and an organic solvent like acetonitrile or methanol.
-
Flow Rate: A typical flow rate of 1.0 mL/min.
-
Detector: UV (at low wavelength), RID, or ELSD.
-
Column Temperature: Maintained at a constant temperature (e.g., 25 °C).
-
Mandatory Visualizations
Synthesis and Purification Workflow
The following diagram illustrates a general workflow for the synthesis of 1,2-Tetradecanediol via dihydroxylation of 1-tetradecene, followed by purification.
Mechanism of Skin Penetration Enhancement
1,2-Alkanediols, including 1,2-Tetradecanediol, are known to act as skin penetration enhancers. Their amphiphilic nature allows them to insert into the lipid bilayers of the stratum corneum, disrupting the highly ordered lipid structure. This disruption increases the fluidity of the lipid matrix, thereby reducing the barrier function of the skin and allowing for enhanced permeation of co-formulated active pharmaceutical ingredients (APIs).[11]
References
- 1. 1,2-Tetradecanediol | C14H30O2 | CID 89436 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. orgosolver.com [orgosolver.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Diols from Alkenes - Chemistry Steps [chemistrysteps.com]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 8. benchchem.com [benchchem.com]
- 9. DSpace [lenus.ie]
- 10. Analytical method validation for assay determination of cannabidiol and tetrahydrocannabinol in hemp oil infused products by RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Impact of Alkanediols on Stratum Corneum Lipids and Triamcinolone Acetonide Skin Penetration - PMC [pmc.ncbi.nlm.nih.gov]
